N-[2-(acetylamino)phenyl]-2-nitrobenzamide
Overview
Description
N-[2-(acetylamino)phenyl]-2-nitrobenzamide is an organic compound with the molecular formula C15H13N3O4 This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-2-nitrobenzamide typically involves the acylation of 2-nitroaniline with acetic anhydride, followed by a coupling reaction with 2-aminobenzamide. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and a catalyst like pyridine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
N-[2-(acetylamino)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as hydroxide ions or amines in a suitable solvent like ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 2-amino-N-[2-(acetylamino)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 2-aminobenzamide.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which can modulate gene expression by altering histone acetylation patterns.
Medicine: Explored for its antitumor properties, particularly in the context of cancer research where it may inhibit the growth of cancer cells by interfering with cellular processes.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can lead to an increase in histone acetylation levels, resulting in changes in chromatin structure and gene expression. This modulation of gene expression can have downstream effects on cell cycle progression, apoptosis, and other cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(acetylamino)phenyl)-2-nitrobenzamide: Similar structure but with the acetylamino group in a different position on the phenyl ring.
N-[4-(acetylamino)phenyl]-2-nitrobenzamide: Another positional isomer with the acetylamino group on the para position of the phenyl ring.
Azithromycin Related Compound H: Contains a similar acetylamino group but is part of a larger macrolide structure.
Uniqueness
N-[2-(acetylamino)phenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the acetylamino group relative to the nitrobenzamide moiety can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from its isomers and related compounds.
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(19)16-12-7-3-4-8-13(12)17-15(20)11-6-2-5-9-14(11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIKBZWZLMVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393071 | |
Record name | STK054752 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5795-81-3 | |
Record name | STK054752 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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